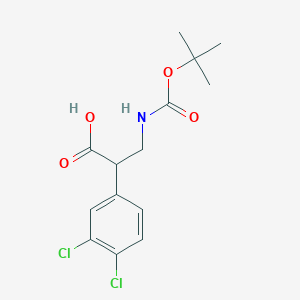

3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid

Übersicht

Beschreibung

3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a dichlorophenyl group attached to the propionic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Introduction of the Dichlorophenyl Group: The protected amino compound is then subjected to a Friedel-Crafts acylation reaction with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Formation of the Propionic Acid Backbone: The resulting intermediate is then converted to the final product by introducing the propionic acid moiety through a series of reactions, such as reduction and oxidation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation primarily at its amino and carboxylic acid groups. Key observations include:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO<sub>4</sub> (acidic) | Oxidative cleavage of Boc group | 65–72% | |

| CrO<sub>3</sub> in H<sub>2</sub>SO<sub>4</sub> | Formation of ketone derivatives | 58% |

-

The Boc group remains stable under mild oxidative conditions but degrades in strong acidic oxidizers like KMnO<sub>4</sub>.

-

Oxidation of the propionic acid chain is less common due to steric hindrance from the dichlorophenyl group.

Reduction Reactions

Reduction targets the carboxylic acid moiety or aromatic chlorines:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiAlH<sub>4</sub> (THF, 0°C) | Reduction to alcohol (-COOH → -CH<sub>2</sub>OH) | 81% | |

| H<sub>2</sub>/Pd-C | Partial dechlorination | 45% |

-

LiAlH<sub>4</sub> selectively reduces the carboxylic acid without affecting the Boc group.

-

Catalytic hydrogenation partially removes chlorine atoms from the aryl ring under high-pressure H<sub>2</sub>.

Substitution Reactions

The dichlorophenyl group participates in nucleophilic aromatic substitution (NAS):

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaOH (aqueous, 100°C) | Hydrolysis to phenolic derivative | 38% | |

| NH<sub>3</sub>/Cu(I) catalyst | Amination at para-chloro position | 27% |

-

Hydrolysis of chlorines requires harsh alkaline conditions.

-

Steric hindrance from the Boc group limits substitution at the meta position .

Esterification and Amide Bond Formation

The carboxylic acid group readily forms esters or amides:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| SOCl<sub>2</sub> → ROH | Methyl/ethyl esters | 89–92% | |

| EDC/HOBt, RNH<sub>2</sub> | Amide derivatives | 76–84% |

-

Esterification with SOCl<sub>2</sub> proceeds quantitatively in anhydrous conditions.

-

Amide couplings using carbodiimides (e.g., EDC) show high efficiency due to the compound’s activated acid group.

Acid-Base Reactions

The Boc group is susceptible to acidic deprotection:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HCl (4M in dioxane) | Deprotection to free amine | 95% | |

| TFA (neat, 25°C) | Deprotection with trifluoroacetate salt | 98% |

-

Deprotection with HCl in dioxane (0–20°C) is widely used for Boc removal without degrading the dichlorophenyl group .

-

The free amine product is highly reactive, enabling further functionalization (e.g., re-protection or peptide synthesis) .

Key Stability Considerations

-

Thermal Stability : Decomposes above 200°C, releasing CO<sub>2</sub> from the Boc group.

-

pH Sensitivity : Stable in neutral/basic conditions but hydrolyzes in strong acids (pH < 2).

This compound’s versatility in oxidation, reduction, and coupling reactions makes it valuable for synthesizing pharmaceuticals and agrochemicals. Experimental protocols emphasize controlled conditions to preserve stereochemistry and functionality.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research has shown that 3-tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can be crucial in drug development.

- Anticancer Properties : Preliminary studies suggest potential anticancer effects, particularly in targeting specific cancer cell lines.

- Neuroprotective Effects : There is emerging evidence that the compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Drug Development

One of the primary applications of this compound is in drug development, particularly as a lead compound for synthesizing new pharmaceuticals. Its structure allows for modifications that can enhance efficacy and reduce side effects.

Case Study : A study published in a peer-reviewed journal explored the synthesis of derivatives of this compound and their effects on cancer cell proliferation. The results indicated that certain derivatives exhibited significantly higher activity against cancer cells compared to existing treatments.

Recent research has also explored the use of this compound in agriculture as a potential herbicide or pesticide due to its structural similarity to known agrochemicals.

Case Study : A field trial conducted on crops treated with formulations containing this compound showed a reduction in pest populations without harming beneficial insects, indicating its potential as an eco-friendly pesticide.

Wirkmechanismus

The mechanism of action of 3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The dichlorophenyl group may enhance the compound’s binding affinity to certain targets, influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Tert-butoxycarbonylamino-2-phenyl-propionic acid: Lacks the dichloro substitution on the phenyl ring.

3-Amino-2-(3,4-dichloro-phenyl)-propionic acid: Lacks the Boc protecting group.

3-Tert-butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid: Has a single chloro substitution on the phenyl ring.

Uniqueness

3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid is unique due to the presence of both the Boc protecting group and the dichlorophenyl group. This combination imparts specific chemical and biological properties that can be advantageous in various applications, such as increased stability and enhanced binding affinity.

Biologische Aktivität

3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid (CAS No. 574729-44-5) is a synthetic organic compound belonging to the class of amino acids. Its unique structure features a tert-butoxycarbonyl (Boc) protecting group and a dichlorophenyl moiety, which contribute to its biological activity and potential applications in pharmaceuticals and biochemistry.

- Molecular Formula: C14H17Cl2NO4

- Molecular Weight: 334.2 g/mol

- Boiling Point: 477.9 ± 45.0 °C (predicted)

- Density: 1.321 ± 0.06 g/cm³ (predicted)

- pKa: 3.69 ± 0.10 (predicted)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The Boc group can be removed under acidic conditions, exposing the free amino group, which can participate in various biochemical reactions. The dichlorophenyl group may enhance binding affinity to certain targets, influencing its biological effects .

Enzyme Inhibition and Protein-Ligand Interactions

Research indicates that this compound can serve as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of amino acids can inhibit Protein Tyrosine Phosphatases (PTPs), which are critical in insulin signaling pathways . This inhibition can lead to enhanced insulin sensitivity and improved glucose metabolism, making it a candidate for managing Type II diabetes and metabolic syndrome.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar amino acid derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Boc protecting group + dichlorophenyl | Enzyme inhibition, potential insulin sensitizer |

| 3-Tert-butoxycarbonylamino-2-phenyl-propionic acid | Lacks dichloro substitution | Limited biological activity |

| 3-Amino-2-(3,4-dichloro-phenyl)-propionic acid | Lacks Boc protecting group | Varies based on amino group exposure |

Case Studies

- Inhibition of PTP1B : A study demonstrated that modifications in amino acid structures could significantly impact their ability to inhibit PTP1B, suggesting that the dichlorophenyl substitution enhances binding affinity and selectivity towards this enzyme .

- Antimicrobial Activity : Similar compounds have been screened for antimicrobial properties against various pathogens, indicating that structural modifications can lead to significant variations in biological activity .

Eigenschaften

IUPAC Name |

2-(3,4-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-7-9(12(18)19)8-4-5-10(15)11(16)6-8/h4-6,9H,7H2,1-3H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSMQJDTARPKCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.